
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is a chemical compound with the molecular formula C8H15IO5 It is characterized by the presence of an iodoethoxy group attached to a chain of ethoxy groups, terminating in an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid typically involves a multi-step organic synthesis process. One common method starts with the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-iodoethoxy)ethoxy)ethanol. Finally, this compound is reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid.
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The iodoethoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy chain provides flexibility and solubility, allowing the compound to interact with various biological molecules. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar structure but with a methoxy group instead of an iodo group.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an amino group instead of an iodo group.
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)acetic acid: Similar structure but with a bromo group instead of an iodo group
Uniqueness
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where specific interactions with iodine are desired, such as in radiolabeling and imaging studies.
Eigenschaften
Molekularformel |
C8H15IO5 |
|---|---|
Molekulargewicht |
318.11 g/mol |
IUPAC-Name |
2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C8H15IO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |
InChI-Schlüssel |
ACWYRKQRNMVFPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCI)OCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


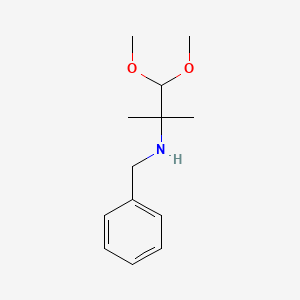
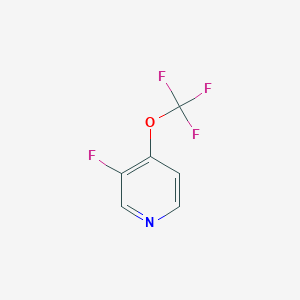
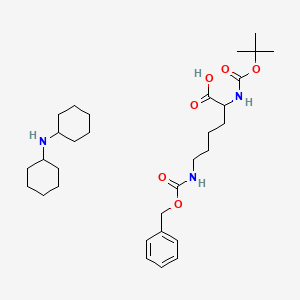
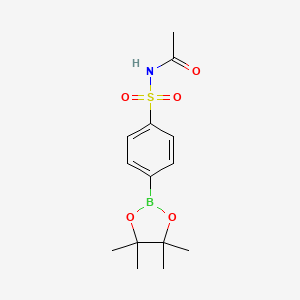
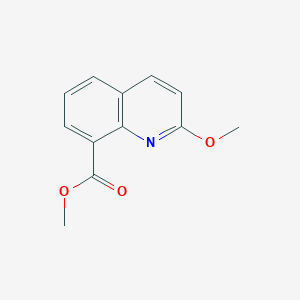

![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)


![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)

![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
